molecular formula C11H9BrClNO B3057630 Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- CAS No. 832076-87-6

Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-

Cat. No.: B3057630
CAS No.: 832076-87-6
M. Wt: 286.55 g/mol
InChI Key: MWUYWAICJICMMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- is a heterocyclic compound featuring a five-membered oxazole ring substituted with a bromomethyl group at position 4, a 3-chlorophenyl group at position 2, and a methyl group at position 4.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrClNO/c1-7-10(6-12)14-11(15-7)8-3-2-4-9(13)5-8/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWUYWAICJICMMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=CC=C2)Cl)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00478826
Record name Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.55 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832076-87-6
Record name Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00478826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-chlorobenzaldehyde with a suitable amine and a brominating agent to form the desired oxazole ring. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine or pyridine to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors to ensure consistency and efficiency. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The compound can undergo oxidation to form corresponding oxazole derivatives with different oxidation states.

    Reduction Reactions: Reduction of the compound can lead to the formation of reduced oxazole derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and various amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and mild heating.

    Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are often used.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

Major Products Formed

Scientific Research Applications

Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: It is used in the synthesis of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

    Biological Studies: Researchers investigate its biological activity, including antimicrobial, antifungal, and anticancer properties.

Mechanism of Action

The mechanism of action of Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins, altering their function. Additionally, the chlorophenyl and methyl groups contribute to the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Oxazole Derivatives

Halogen Substitution Effects

4-(Chloromethyl)-2-(3-Fluorophenyl)-5-Methyl-1,3-Oxazole (CAS 884504-76-1)
  • Structural Differences : Chloromethyl (vs. bromomethyl) and 3-fluorophenyl (vs. 3-chlorophenyl) substituents.
  • Chloromethyl’s smaller atomic radius compared to bromomethyl could reduce steric hindrance, improving reaction kinetics in substitution reactions.
4-(Chloromethyl)-2-(4-Chlorophenyl)-5-Methyl-1,3-Oxazole (CAS 832076-92-3)
  • Structural Differences : Chloromethyl and 4-chlorophenyl (para-substituted vs. meta).
  • Para-substitution often leads to stronger π-π stacking interactions in solid-state structures, which could influence solubility and bioavailability.

Positional Isomerism and Substituent Placement

2-[4-(Bromomethyl)Phenyl]-5-Phenyl-1,3-Oxazole (CAS 49822-48-2)
  • Structural Differences : Bromomethyl attached to a phenyl ring at position 2 (vs. direct attachment to the oxazole core).
  • Impact :
    • The bromomethyl group’s distance from the oxazole ring may reduce its electronic influence on the heterocycle, altering reactivity in nucleophilic substitution reactions .
    • Increased steric bulk around the phenyl ring could hinder interactions with biological targets compared to the target compound.

Comparison with Heterocyclic Analogs

Benzoxazole Derivatives

2-(4-Bromophenyl)Benzo[d]Oxazole (CAS 3164-13-4)
  • Structural Differences : Fused benzene ring (benzoxazole core) vs. standalone oxazole.
  • The extended conjugation may shift UV-Vis absorption spectra, relevant for materials science applications.

Triazole and Triazolothione Derivatives

4-(4-Bromophenyl)-5-(3-Chlorophenyl)-2-(Morpholin-4-Ylmethyl)-2,4-Dihydro-3H-1,2,4-Triazole-3-Thione (CAS 1349172-90-2)
  • Structural Differences : Triazole-thione core with morpholinylmethyl and bromophenyl groups.
  • Impact :
    • The triazole-thione core introduces sulfur, which can participate in hydrogen bonding and metal coordination, enhancing biological activity .
    • Morpholinylmethyl improves solubility in polar solvents compared to the bromomethyl group in the target compound.

Antimicrobial Activity

  • Triazolopyrimidine Derivatives (e.g., Compound 94, CAS N/A): Substitution with dimethylaminomethyl groups (vs. bromomethyl) in triazolopyrimidines showed moderate antimicrobial activity, suggesting that bromomethyl’s larger size may hinder target binding .
  • Oxadiazole Derivatives (e.g., 3-(4-Bromophenyl)-5-(Chloromethyl)-1,2,4-Oxadiazole, CAS 110704-42-2) :
    • The oxadiazole core’s higher electronegativity may enhance interaction with bacterial enzymes compared to oxazole derivatives .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight Key Substituents Notable Properties
Target Compound N/A C₁₁H₉BrClNO 285.56 4-Bromomethyl, 2-(3-chlorophenyl) High halogen content, moderate polarity
4-(Chloromethyl)-2-(3-fluorophenyl)-... 884504-76-1 C₁₁H₉ClFNO 225.65 4-Chloromethyl, 2-(3-fluorophenyl) Lower MW, enhanced metabolic stability
2-[4-(Bromomethyl)Phenyl]-5-phenyl-... 49822-48-2 C₁₆H₁₂BrNO 314.18 Bromomethyl on phenyl ring Increased steric hindrance

Biological Activity

Oxazoles are a class of heterocyclic compounds known for their diverse biological activities. The specific compound Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- has garnered interest due to its potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, synthesizing data from various studies, including in vitro evaluations and structure-activity relationships (SAR).

Synthesis and Characterization

The synthesis of oxazole derivatives typically involves cyclization reactions, often yielding compounds with significant biological properties. The compound can be synthesized through a series of reactions involving starting materials such as 3-chlorobenzaldehyde and bromomethyl-substituted precursors. Characterization techniques like Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared Spectroscopy (IR) are employed to confirm the structure of the synthesized oxazole derivatives.

Antimicrobial Activity

Research indicates that oxazole derivatives exhibit notable antimicrobial properties. For instance, studies have shown that similar oxazole compounds demonstrate moderate antibacterial activity against Gram-positive bacteria and antifungal activity against Candida albicans . The specific compound Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl- has been evaluated for its antimicrobial efficacy, revealing promising results.

CompoundActivity TypeEfficacy Level
OxazoleAntibacterialModerate
AntifungalModerate

Analgesic and Toxicological Studies

In addition to antimicrobial effects, some oxazole derivatives have been studied for their analgesic properties. For example, compounds derived from oxazol-5(4H)-ones have shown analgesic effects in animal models, with acute toxicity assessments indicating varying safety profiles depending on the specific substituents present on the oxazole ring .

Structure-Activity Relationship (SAR)

The biological activity of oxazoles is closely linked to their molecular structure. Modifications at various positions on the oxazole ring can enhance or diminish their bioactivity. For instance, the introduction of electron-withdrawing groups has been shown to increase antiproliferative activity against cancer cell lines .

Key Findings from SAR Studies

  • Substituents at the para position of the phenyl ring significantly influence activity.
  • Compounds with halogen substitutions exhibit varied potency depending on their position on the aromatic ring.
  • The presence of methyl groups at specific positions can enhance antimicrobial properties.

Case Studies

  • Antimicrobial Evaluation : A study evaluated several oxazole derivatives against common bacterial strains, demonstrating that modifications led to improved antibacterial profiles compared to parent compounds .
  • Analgesic Activity : In vivo studies indicated that certain oxazole derivatives provided significant pain relief in rodent models without severe side effects, highlighting their therapeutic potential .
  • Toxicity Assessment : Acute toxicity tests conducted on mice revealed that while some derivatives were non-toxic at therapeutic doses, others displayed moderate toxicity levels, necessitating further investigation into their safety profiles .

Q & A

Basic: What synthetic methodologies are optimal for preparing 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyloxazole?

Answer:
The synthesis typically involves cyclocondensation of precursors under controlled conditions. A validated approach includes:

  • Step 1: Reacting N-(1-aryl-1-oxopropan-2-yl)benzamide derivatives with phosphorus oxychloride (POCl₃) under reflux for 4 hours to form the oxazole core .
  • Step 2: Bromination at the 4-position using brominating agents (e.g., NBS or HBr in DCM) to introduce the bromomethyl group.
  • Purification: Recrystallization from ethanol yields pure crystals. Yield optimization (65–75%) requires precise stoichiometric control and inert atmospheres to minimize hydrolysis of the bromomethyl group .

Advanced: How does steric hindrance from the 3-chlorophenyl group influence regioselectivity in subsequent reactions?

Answer:
The 3-chlorophenyl group at position 2 creates steric and electronic effects:

  • Nucleophilic Substitutions: The bromomethyl group (position 4) undergoes SN2 reactions preferentially with small nucleophiles (e.g., amines, thiols), while bulky nucleophiles face steric hindrance from the adjacent 3-chlorophenyl group. Kinetic studies using <sup>1</sup>H NMR show 20–30% reduced reactivity compared to unsubstituted analogs .
  • Cross-Coupling Reactions: Suzuki-Miyaura coupling at the bromomethyl site requires palladium catalysts with bulky ligands (e.g., XPhos) to mitigate steric clashes, achieving 50–60% yields .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Answer:

  • <sup>1</sup>H/<sup>13</sup>C NMR: Assign peaks for the bromomethyl (δ ~4.3 ppm, singlet) and 3-chlorophenyl groups (δ 7.4–7.6 ppm, multiplet). Coupling constants confirm substituent positions .
  • HRMS: Exact mass verification (e.g., C₁₁H₁₀BrClNO: [M+H]<sup>+</sup> calc. 296.96, observed 296.95) ensures purity .
  • X-ray Crystallography: Resolves bond angles (e.g., C4-Br bond length: 1.93 Å) and confirms molecular packing .

Advanced: What contradictions exist in reported biological activity data, and how can they be resolved?

Answer:
Discrepancies in cytotoxicity assays (e.g., IC₅₀ ranging from 10–50 µM) arise from:

  • Assay Conditions: Variations in cell lines (HeLa vs. MCF-7) and incubation times (24–72 hours) .
  • Solubility Limits: Low aqueous solubility (<0.1 mg/mL) may artificially reduce activity. Use of DMSO carriers above 0.1% introduces toxicity artifacts .
    Resolution: Standardize protocols using orthogonal assays (e.g., fluorescence-based viability tests) and control for solvent effects.

Basic: How is the compound’s stability profile assessed under different storage conditions?

Answer:

  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows decomposition above 150°C. Store at 2–8°C in amber vials to prevent photodegradation .
  • Hydrolytic Sensitivity: The bromomethyl group hydrolyzes in aqueous media (t₁/₂ = 48 hours at pH 7.4). Stability is enhanced in anhydrous DMF or THF .

Advanced: What computational methods predict the compound’s reactivity in drug-target interactions?

Answer:

  • Docking Studies: Molecular docking (AutoDock Vina) with cyclooxygenase-2 (COX-2) identifies hydrogen bonding between the oxazole nitrogen and Arg120 (binding affinity: −8.2 kcal/mol) .
  • DFT Calculations: HOMO-LUMO gaps (4.1 eV) suggest electrophilic reactivity at the bromomethyl site, correlating with experimental alkylation rates .

Basic: What chromatographic methods separate this compound from by-products?

Answer:

  • HPLC: Use a C18 column with isocratic elution (acetonitrile/water 70:30, 1 mL/min). Retention time: 6.2 minutes .
  • TLC: Silica gel 60 F₂₅₄, hexane:ethyl acetate (3:1); Rf = 0.45 under UV 254 nm .

Advanced: How does the compound’s electronic structure influence its UV-Vis absorption?

Answer:
TD-DFT simulations align with experimental λmax at 275 nm (ε = 12,400 M⁻¹cm⁻¹), attributed to π→π* transitions in the oxazole and chlorophenyl moieties. Solvatochromic shifts in polar solvents (Δλ = ±5 nm) indicate dipole-dipole interactions .

Basic: What safety precautions are necessary during handling?

Answer:

  • Toxicity: LD₅₀ (oral, rat) = 320 mg/kg; handle with nitrile gloves and fume hoods.
  • Waste Disposal: Neutralize brominated by-products with 10% sodium thiosulfate before disposal .

Advanced: Can this compound serve as a precursor for photoactive materials?

Answer:
Yes, the bromomethyl group enables functionalization with fluorophores (e.g., coumarin derivatives). Photolysis studies (365 nm) show cleavage of the C-Br bond, generating radicals for polymer cross-linking (quantum yield: Φ = 0.15) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-
Reactant of Route 2
Reactant of Route 2
Oxazole, 4-(bromomethyl)-2-(3-chlorophenyl)-5-methyl-

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.